

An In-depth Technical Guide to the Target of DSM705 Hydrochloride

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Compound of Interest

Compound Name: *DSM705 hydrochloride*

Cat. No.: *B12414204*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular target of the antimalarial compound **DSM705 hydrochloride**, its mechanism of action, and the experimental methodologies used for its characterization.

Executive Summary

DSM705 hydrochloride is a potent, orally active antimalarial agent that selectively targets the dihydroorotate dehydrogenase (DHODH) enzyme of the Plasmodium parasite.^{[1][2][3][4]} This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and other vital macromolecules required for the parasite's rapid proliferation.^[5] Notably, Plasmodium species are entirely reliant on this pathway as they lack the pyrimidine salvage pathways present in their human hosts.^{[1][5]} This dependency makes plasmodial DHODH a highly attractive and validated target for antimalarial drug development. **DSM705 hydrochloride** exhibits nanomolar potency against Plasmodium falciparum and Plasmodium vivax DHODH while showing no significant inhibition of the mammalian ortholog, highlighting its high selectivity.^{[1][2]}

Molecular Target: Plasmodium Dihydroorotate Dehydrogenase (DHODH)

The primary molecular target of **DSM705 hydrochloride** is the flavin-dependent enzyme dihydroorotate dehydrogenase (DHODH).^{[1][3][4]} In Plasmodium, this enzyme is located in the inner mitochondrial membrane and catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate, with ubiquinone acting as the electron acceptor.^[5]

Mechanism of Action

DSM705 hydrochloride acts as a potent and selective inhibitor of Plasmodium DHODH.^{[1][2][3]} By binding to the enzyme, it blocks the synthesis of orotate, a crucial precursor for all pyrimidine nucleotides. The depletion of the pyrimidine pool ultimately halts DNA and RNA synthesis, leading to the cessation of parasite growth and replication.^[5] The high selectivity of **DSM705 hydrochloride** for the parasite enzyme over the human counterpart is a key feature, minimizing the potential for host toxicity.^{[1][2]}

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy and pharmacokinetic parameters of DSM705 and its hydrochloride salt.

Table 1: In Vitro Potency of **DSM705 Hydrochloride**

Target/Cell Line	IC50/EC50 (nM)	Reference
P. falciparum DHODH (PfDHODH)	95	^{[1][2][4]}
P. vivax DHODH (PvDHODH)	52	^{[1][2][4]}
P. falciparum 3D7 cells	12	^{[1][2][4]}
Human DHODH	>100,000	^[6]

Table 2: In Vivo Pharmacokinetics of DSM705 in Swiss Outbred Mice (Single Dose)^{[2][4]}

Route of Administration	Dose (mg/kg)	Bioavailability (F%)	Half-life (t _{1/2} , h)	C _{max} (μM)	Plasma Clearance (CL, mL/min/kg)	Volume of Distribution (V _{ss} , L/kg)
Oral (p.o.)	2.6	74	3.4	2.6	-	-
Oral (p.o.)	24	70	4.5	20	-	-
Intravenous (i.v.)	2.3	-	-	-	2.8	1.3

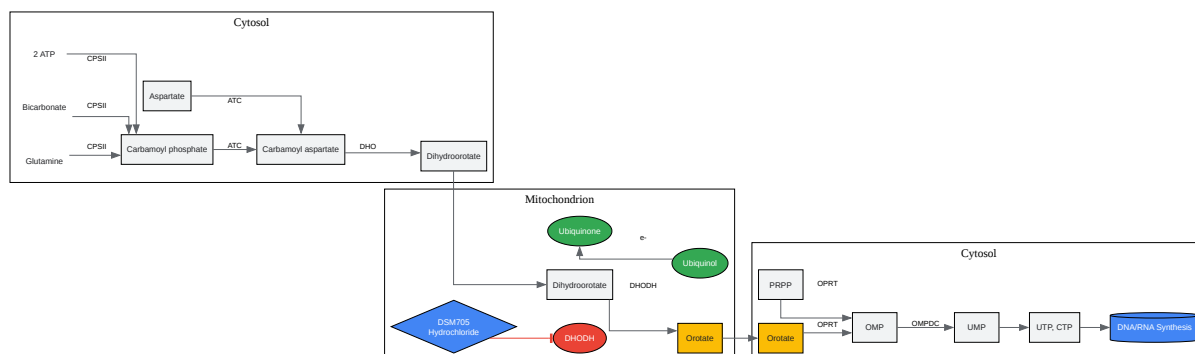
Table 3: In Vivo Efficacy of **DSM705 Hydrochloride** in a *P. falciparum* SCID Mouse Model[2][4]

Dosing Regimen	Dose (mg/kg)	Outcome
Twice daily p.o. for 6 days	3-200	Dose-dependent parasite killing
Twice daily p.o. for 6 days	50	Maximum rate of parasite killing and complete suppression of parasitemia by days 7-8

Signaling Pathway and Experimental Workflows

De Novo Pyrimidine Biosynthesis Pathway in Plasmodium

The following diagram illustrates the de novo pyrimidine biosynthesis pathway in Plasmodium, highlighting the step inhibited by **DSM705 hydrochloride**.

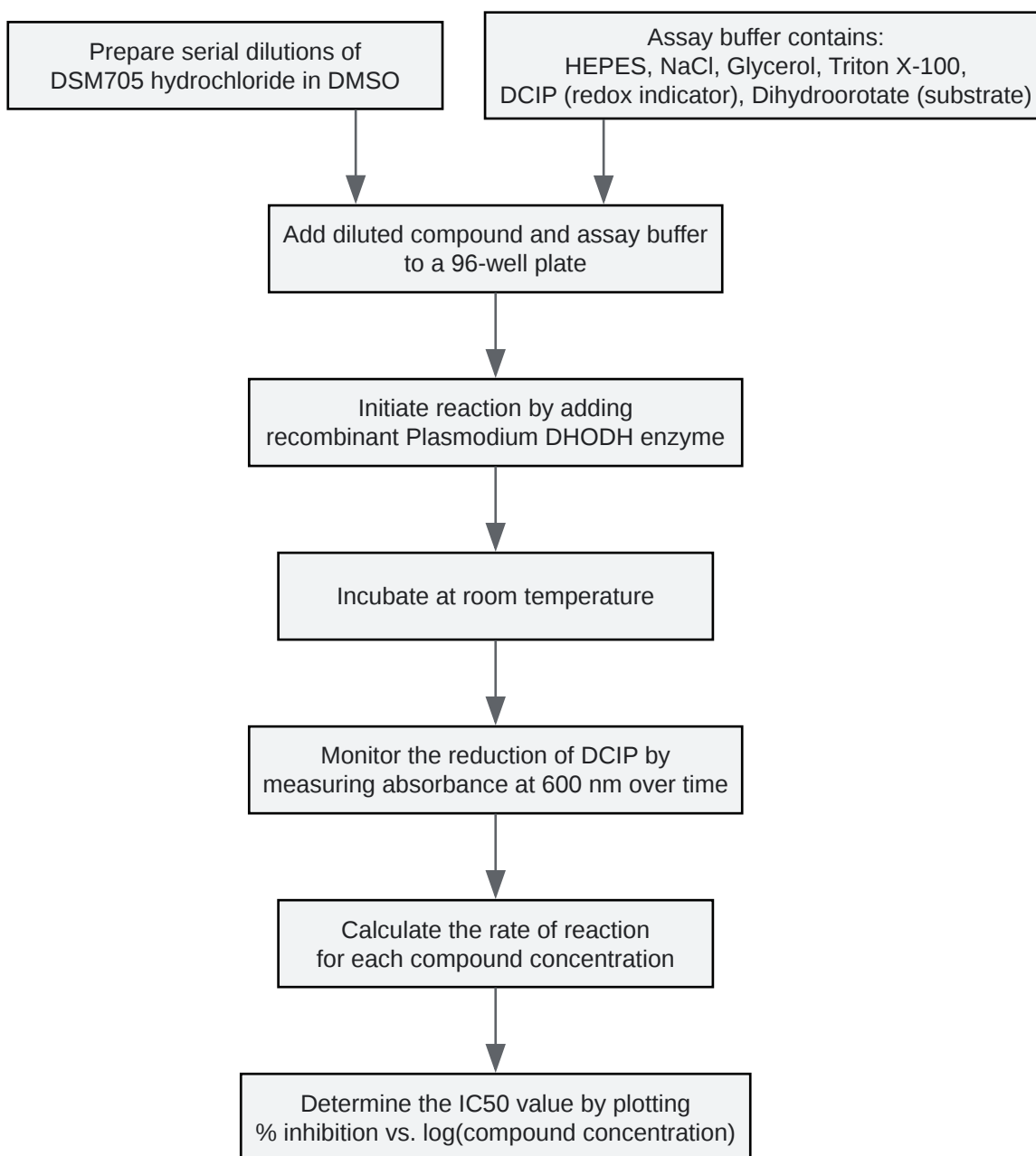


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Caption: De Novo Pyrimidine Biosynthesis in Plasmodium.

Experimental Workflow: DHODH Enzyme Inhibition Assay

This diagram outlines a typical workflow for determining the in vitro inhibitory activity of a compound against DHODH.

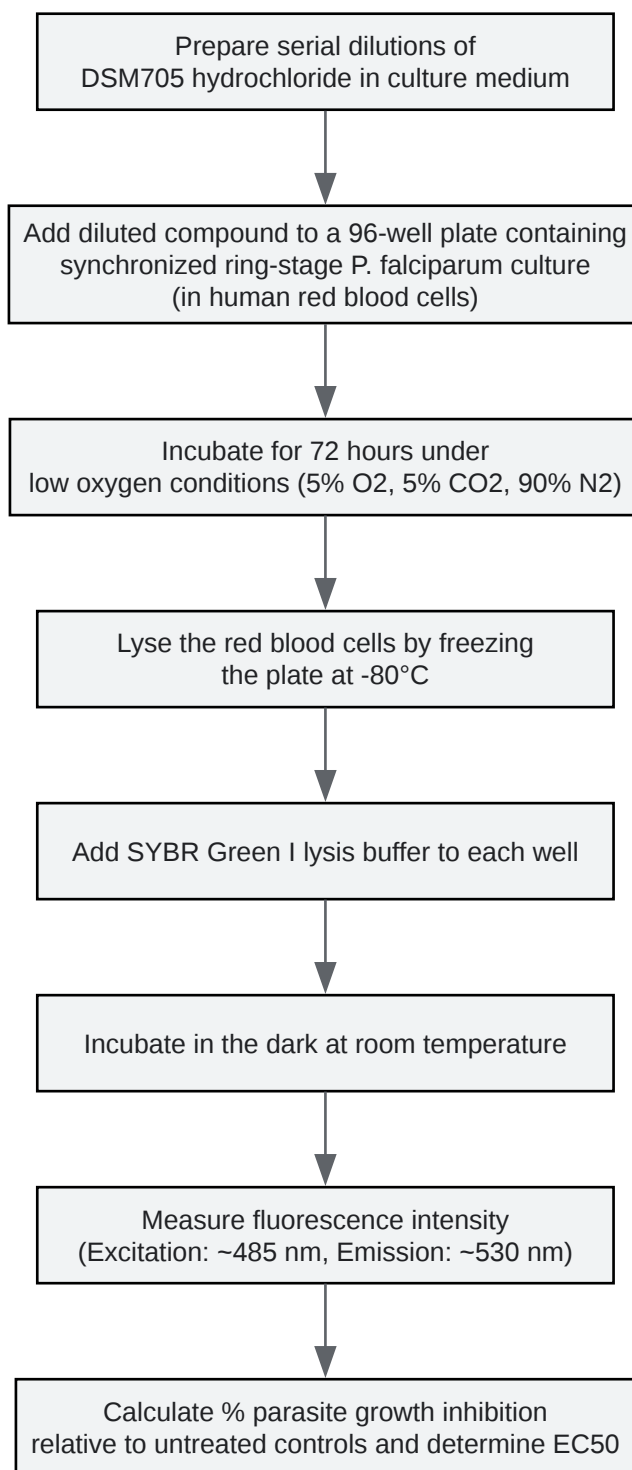


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Caption: DHODH Enzyme Inhibition Assay Workflow.

Experimental Workflow: Cell-Based Antimalarial Assay (SYBR Green I)

This diagram illustrates a common method for assessing the efficacy of antimalarial compounds against *P. falciparum* in culture.



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Caption: Cell-Based Antimalarial Assay Workflow.

Experimental Protocols

Recombinant Plasmodium DHODH Inhibition Assay

This protocol is a representative method for determining the IC₅₀ value of an inhibitor against recombinant Plasmodium DHODH.

Materials:

- Recombinant *P. falciparum* or *P. vivax* DHODH
- **DSM705 hydrochloride**
- Dimethyl sulfoxide (DMSO)
- Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100
- Substrate Solution: L-dihydroorotate
- Electron Acceptor: 2,6-dichloroindophenol (DCIP)
- 96-well microplates
- Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

- Prepare a stock solution of **DSM705 hydrochloride** in DMSO (e.g., 10 mM).
- Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
- In a 96-well plate, add the diluted compound to the assay buffer. Include a DMSO-only control.
- Add the substrate (dihydroorotate) and the electron acceptor (DCIP) to the wells.
- Initiate the enzymatic reaction by adding a solution of recombinant Plasmodium DHODH to each well.
- Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 600 nm over time at room temperature. The decrease in absorbance corresponds to the

reduction of DCIP.

- Calculate the initial velocity of the reaction for each concentration of the inhibitor.
- Determine the percentage of inhibition for each concentration relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

In Vitro *P. falciparum* Growth Inhibition Assay (SYBR Green I-based)

This protocol describes a common method for assessing the anti-proliferative activity of compounds against the blood stages of *P. falciparum*.

Materials:

- *P. falciparum* culture (e.g., 3D7 strain) maintained in human red blood cells
- Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
- **DSM705 hydrochloride**
- SYBR Green I lysis buffer
- 96-well black, clear-bottom microplates
- Humidified, modular incubator chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂
- Fluorescence plate reader

Procedure:

- Synchronize the *P. falciparum* culture to the ring stage.
- Prepare serial dilutions of **DSM705 hydrochloride** in complete culture medium.

- In a 96-well plate, add the diluted compound to wells containing the parasite culture at a defined parasitemia and hematocrit. Include untreated and uninfected red blood cell controls.
- Incubate the plate for 72 hours at 37°C in the gassed, humidified chamber.
- After incubation, lyse the red blood cells by freezing the plate at -80°C for at least 2 hours.
- Thaw the plate at room temperature.
- Add SYBR Green I lysis buffer to each well. SYBR Green I intercalates with DNA, providing a fluorescent signal proportional to the amount of parasite DNA.
- Incubate the plate in the dark at room temperature for 1-2 hours.
- Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).
- Subtract the background fluorescence from the uninfected red blood cell controls.
- Calculate the percentage of parasite growth inhibition relative to the untreated control.
- Determine the half-maximal effective concentration (EC50) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

DSM705 hydrochloride is a promising antimalarial candidate that specifically inhibits the essential Plasmodium enzyme DHODH. Its high potency, selectivity over the human enzyme, and oral bioavailability make it an important subject of ongoing research and development in the fight against malaria. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this and other DHODH inhibitors.

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